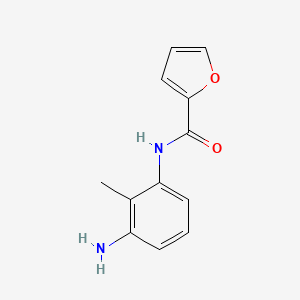

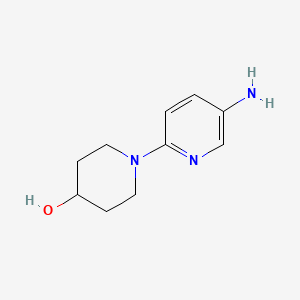

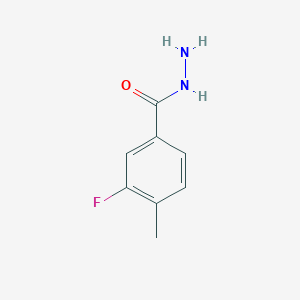

2-N-cyclohexyl-2-N-ethylpyridine-2,5-diamine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Scientific Research Applications

Synthesis and Characterization

- Preparation of Schiff Bases : Schiff base compounds derived from cyclohexane-1,2-diamine and their spectroscopic and structural analysis have shown significant interest in coordination chemistry. For instance, the study by Kodjo Charles Guillaume et al. (2017) synthesized a Schiff base using cyclohexane-1,2-diamine, which was characterized by various spectroscopic techniques and X-ray crystallography. This research underscores the utility of such diamines in synthesizing structurally complex and functionally diverse compounds (Kodjo Charles Guillaume et al., 2017).

Photophysical Properties

- Luminescent Complexes : The photophysical properties of cyclometalated iridium(III) complexes incorporating diamine ligands have been extensively studied. Such complexes exhibit intense luminescence and have potential applications in light-emitting devices and sensors. A study by J. Lau et al. (2009) highlights the synthesis, photophysical, and electrochemical properties of these complexes, emphasizing their utility in biological imaging and cytotoxicity towards cancer cells (J. Lau et al., 2009).

Sensor Applications

- Fluorescence Sensors for Cu2+ Detection : The development of fluorescence sensors based on Schiff bases derived from diamines has been a significant area of research. Li Zhou et al. (2012) designed water-soluble sulfonato-Salen-type ligands from cyclohexanediamine that act as highly selective and sensitive turn-off fluorescence sensors for Cu2+ in water and living cells. This demonstrates the applicability of diamines in creating effective sensors for environmental and biological monitoring (Li Zhou et al., 2012).

Coordination Chemistry and Catalysis

- Nickel Complexes in Catalysis : Diamines serve as ligands in nickel complexes that have been shown to catalyze various organic reactions. A study by M. Garralda et al. (2007) on rhodium diacyl or acyl hydrido hemiaminal complexes involving aminopyridine or aminomethylpyridine compounds illustrates the role of diamines in modulating the reactivity and selectivity of metal complexes in catalysis (M. Garralda et al., 2007).

properties

IUPAC Name |

2-N-cyclohexyl-2-N-ethylpyridine-2,5-diamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H21N3/c1-2-16(12-6-4-3-5-7-12)13-9-8-11(14)10-15-13/h8-10,12H,2-7,14H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDAKWHSCYIVXFC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(C1CCCCC1)C2=NC=C(C=C2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H21N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.33 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N2-Cyclohexyl-N2-ethylpyridine-2,5-diamine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.